molecular formula C19H19N5O4S2 B10760415 4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine

4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine

Cat. No.: B10760415
M. Wt: 445.5 g/mol
InChI Key: PQJGWYQPOHCEDO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RPR131247 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RPR131247 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RPR131247 has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: RPR131247 is studied for its interactions with biological molecules, such as enzymes and receptors, to understand its potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and modulation of biological pathways.

    Industry: RPR131247 is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

RPR131247 exerts its effects through the inhibition of specific enzymes, such as trypsin-1. The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway in which the enzyme is involved . The molecular targets and pathways involved in the mechanism of action of RPR131247 are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

RPR131247 is unique in its structure and functional groups, which contribute to its specific biological activities. Similar compounds include other alpha amino acids and derivatives, such as:

These similar compounds share some structural features with RPR131247 but differ in their specific functional groups and overall molecular architecture, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C19H19N5O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

4-hydroxy-3-[[(3S)-2-oxo-3-(thieno[3,2-b]pyridin-2-ylsulfonylamino)pyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C19H19N5O4S2/c20-18(21)11-3-4-15(25)12(8-11)10-24-7-5-13(19(24)26)23-30(27,28)17-9-14-16(29-17)2-1-6-22-14/h1-4,6,8-9,13,23,25H,5,7,10H2,(H3,20,21)/t13-/m0/s1

InChI Key

PQJGWYQPOHCEDO-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=C(C=CC(=C4)C(=N)N)O

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=C(C=CC(=C4)C(=N)N)O

Origin of Product

United States

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